molecular formula C26H42N4O5 B1681434 Sapacitabine CAS No. 151823-14-2

Sapacitabine

Cat. No. B1681434
M. Wt: 490.6 g/mol
InChI Key: LBGFKUUHOPIEMA-PEARBKPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sapacitabine is a nucleoside analogue that is currently in clinical development for the treatment of acute myeloid leukemia (AML) . It is a prodrug of CNDAC and has a role as an antimetabolite, an antineoplastic agent, a prodrug, and a DNA synthesis inhibitor .


Synthesis Analysis

Sapacitabine is a novel 2′-deoxycytidine analogue (1- (2-C-cyano-2-deoxy- β - D -arabino-pentafuranosyl)N4-palmitoylcytosine), which was synthesized by incorporating an additional N4-palmitoyl group to protect the amino group .


Molecular Structure Analysis

The molecular formula of Sapacitabine is C26H42N4O5 . The structure of Sapacitabine includes a nucleoside analogue, a nitrile, and a secondary carboxamide .


Chemical Reactions Analysis

Sapacitabine is hydrolyzed by amidases to the deoxycytosine analogue CNDAC (2’-Cyano-2’-deoxyarabinofuranosylcytosine), which is then phosphorylated into the active triphosphate form .


Physical And Chemical Properties Analysis

Sapacitabine has a molecular weight of 490.64 g/mol . It is a solid substance with a solubility of 33.33 mg/mL in DMSO .

Scientific Research Applications

Sapacitabine in Cancer Treatment

Sapacitabine, a nucleoside analog prodrug, is being explored for its potential in treating various forms of cancer, particularly hematologic malignancies and solid tumors. Its active metabolite, CNDAC, induces single-strand breaks in DNA, which become double-strand breaks during subsequent cell divisions. This mechanism is particularly effective against tumors deficient in homologous recombination (HR) repair pathways, suggesting its targeted use in such cancers. Clinical trials have shown sapacitabine's potential in multiple cancer types and explored synergistic effects with other anticancer drugs (Liu, Kantarjian, & Plunkett, 2012).

Sapacitabine in Acute Myeloid Leukemia (AML)

Sapacitabine has been studied extensively in AML, especially in elderly patients or those unsuitable for intensive therapies. Studies have investigated its role as a monotherapy and in combination with other agents like decitabine. While some trials indicated a lack of significant survival benefits over control treatments, the drug showed activity and tolerability, making it a candidate for further exploration in specific patient subgroups (Kantarjian et al., 2017).

Sapacitabine in Myelodysplastic Syndromes (MDS)

Clinical trials have also evaluated sapacitabine in patients with MDS, particularly those refractory to hypomethylating agents. Various dose regimens were explored to determine the optimal balance between efficacy and tolerability. The results indicated that sapacitabine could be an effective treatment option in this context, with some patients showing responses or stable disease (Garcia-Manero et al., 2010).

Sapacitabine's Mechanism of Action and Drug Combinations

Further research has delved into the unique mechanism of sapacitabine and its potential for combination therapies. Studies highlighted its ability to cause irreparable DNA breaks, leading to cell cycle arrest, and explored its synergistic potential with other treatments like histone deacetylase (HDAC) inhibitors and various chemotherapeutic agents. This opens avenues for sapacitabine's use in personalized treatment strategies and in overcoming resistance to other therapies (Liu et al., 2012).

Safety And Hazards

Sapacitabine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used .

Future Directions

Sapacitabine is currently being evaluated in clinical trials for the treatment of various cancers . The results of these investigations may provide rationales for the design of sapacitabine-based clinical trials .

properties

IUPAC Name

N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGFKUUHOPIEMA-PEARBKPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164887
Record name Sapacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sapacitabine appears to act through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase. Both sapacitabine and CNDAC, its major metabolite or a substance into which the drugs converts after ingestion by patients, have demonstrated potent anti-tumor activity in preclinical studies.
Record name Sapacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sapacitabine

CAS RN

151823-14-2
Record name Sapacitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151823-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sapacitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sapacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAPACITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sapacitabine
Reactant of Route 2
Sapacitabine
Reactant of Route 3
Reactant of Route 3
Sapacitabine
Reactant of Route 4
Sapacitabine
Reactant of Route 5
Reactant of Route 5
Sapacitabine
Reactant of Route 6
Reactant of Route 6
Sapacitabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.